2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound featuring a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate.
Formation of the Pyridine Ring: The trifluoromethyl-substituted pyridine can be synthesized through various methods, including the reaction of trifluoromethylated intermediates with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while substitution reactions on the pyridine ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
The 1,3,4-oxadiazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and amides, making it useful in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science, where its unique properties can be leveraged to create new products with enhanced performance .
Mechanism of Action
The mechanism of action of 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry for their pharmacological activities.
Trifluoromethyl-Substituted Pyridines: These compounds are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets 2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine apart is the combination of these three functional groups in a single molecule, providing a unique set of properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
2-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c16-15(17,18)12-2-1-3-13(20-12)23-9-11-4-6-22(7-5-11)8-14-21-19-10-24-14/h1-3,10-11H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHWEIDPJIJAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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